molecular formula C68H85N11O13 B12327301 Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana

Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana

Cat. No.: B12327301
M. Wt: 1264.5 g/mol
InChI Key: LTBPAKALJZQCNH-IILMAXQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Amino Acid Configuration

The primary structure of Z-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-4M-betana consists of a linear sequence of nine amino acids: proline (position 1), phenylalanine (2), histidine (3), leucine (4), leucine (5), valine (6), tyrosine (7), serine (8), and a modified glutamic acid derivative (9). Each residue adopts the L-configuration, consistent with natural amino acid stereochemistry. The peptide backbone is linked via standard alpha-carboxyl to alpha-amide bonds, forming a continuous chain with defined directional polarity from the N-terminal Z-protected proline to the C-terminal 4M-betana-modified serine.

Proline’s cyclic side chain introduces structural rigidity at the N-terminus, while the adjacent phenylalanine and histidine residues contribute aromatic and imidazole functional groups, respectively. The dual leucine residues at positions 4 and 5 enhance hydrophobicity, creating a potential lipid-binding domain. Valine and tyrosine at positions 6 and 7 further diversify the side-chain chemistry, with tyrosine’s phenolic hydroxyl group offering hydrogen-bonding capabilities. The serine at position 8 serves as the attachment site for the 4M-betana group, which replaces the standard hydroxyl group with a gamma-glutamyl-4-methoxy-beta-naphthylamide moiety.

Comparative analysis with naturally occurring peptides reveals that this sequence shares homology with segments of angiotensinogen, particularly near the renin cleavage site. For example, the hexapeptide segment His-Leu-Leu-Val-Tyr-Ser mirrors residues found in human angiotensinogen (positions 11–16), suggesting potential interactions with renin-like proteases. However, the addition of the Z group and 4M-betana modification distinguishes this compound from endogenous substrates.

Benzyloxycarbonyl (Z) Protecting Group Chemistry

The benzyloxycarbonyl (Z) group, introduced via reaction with benzyl chloroformate (Cbz-Cl), protects the N-terminal amine of proline during solid-phase peptide synthesis (SPPS). This group prevents unintended nucleophilic reactions at the amine, ensuring sequential coupling of subsequent residues. The Z group’s structure comprises a benzyl ester linked to a carbonyl moiety, forming a carbamate bond with the proline’s alpha-amine. Its chemical stability under acidic and basic conditions makes it suitable for SPPS, though it requires catalytic hydrogenation or HBr treatment for removal post-synthesis.

The Z group’s steric bulk influences the peptide’s tertiary structure by restricting conformational flexibility at the N-terminus. This constraint may enhance resistance to aminopeptidase degradation, a common limitation in therapeutic peptide design. Additionally, the benzyl moiety’s aromaticity contributes to hydrophobic interactions, potentially aiding in membrane permeability or binding to hydrophobic protein domains.

In contrast to alternative protecting groups like tert-butoxycarbonyl (Boc), the Z group offers distinct advantages in industrial-scale synthesis. Its compatibility with automated synthesizers and minimal side reactions during elongation streamline production, as evidenced by its historical use in the Bergmann-Zervas method of peptide synthesis. However, the necessity for post-synthetic deprotection limits its utility in applications requiring unmodified N-termini.

4M-Betana Modifications: Structural Implications

The 4M-betana modification at the C-terminal serine replaces the standard hydroxyl group with a gamma-glutamyl-4-methoxy-beta-naphthylamide moiety. This modification derives from the coupling of H-GLU(4M-BETANA)-OH (CAS 24723-50-0) to serine’s side chain, resulting in an extended conjugated system. The naphthylamide group introduces fluorescence properties, enabling spectroscopic tracking of the peptide in biochemical assays. The 4-methoxy substituent enhances electron density in the naphthalene ring, shifting absorption maxima to longer wavelengths compared to unmodified naphthylamides.

Structurally, the 4M-betana group increases the peptide’s molecular weight by 302.33 g/mol (C16H18N2O4) and introduces a rigid, planar aromatic system. This rigidity may stabilize the C-terminus against carboxypeptidase cleavage, extending the peptide’s half-life in biological systems. Additionally, the glutamyl spacer between serine and the naphthylamide group provides flexibility, allowing the aromatic moiety to adopt orientations favorable for stacking interactions with hydrophobic pockets in target enzymes.

The modification’s impact on solubility depends on environmental pH. At neutral pH, the glutamic acid residue’s carboxylate group enhances hydrophilicity, while the naphthylamide moiety contributes hydrophobicity. This amphipathic character may facilitate interactions with both aqueous and lipid phases, a critical feature for peptides targeting membrane-associated proteins.

Comparative Analysis with Renin Substrate Analogues

This compound shares structural motifs with renin substrates and inhibitors, particularly in its central His-Leu-Leu-Val-Tyr segment. Renin cleaves angiotensinogen between Leu and Val residues, and substrate analogues often incorporate statine or hydroxyethylene transition-state mimics to inhibit enzymatic activity. The following table compares key features of this compound with representative renin substrates:

Compound Name Key Structural Features Renin Inhibition (IC50) Reference
This compound Z-protected N-terminus, 4M-betana modification Not reported
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr D-Leu substitution at P1' 12 nM (rat renin)
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA Succinylated N-terminus, MCA fluorophore Substrate for renin

The absence of a transition-state analogue (e.g., statine) in this compound suggests it may function as a substrate rather than an inhibitor. Molecular modeling based on renin’s active site reveals that the Z group’s benzyl moiety could occupy the S3 subsite, while the 4M-betana’s naphthylamide group might interact with the S2' pocket. However, the dual leucine residues at P1 and P1' positions lack the stereochemical inversion (e.g., D-Leu) required for high-affinity inhibition, as seen in His-Pro-Phe-His-Leu-D-Leu-Val-Tyr.

Peptide length also influences renin affinity. Truncation of the N-terminal Z-Pro-Phe or C-terminal Ser-4M-betana reduces activity by over 10-fold, mirroring trends observed in statine-containing inhibitors. This underscores the necessity of maintaining full-length sequences for optimal target engagement.

Properties

Molecular Formula

C68H85N11O13

Molecular Weight

1264.5 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C68H85N11O13/c1-40(2)29-51(72-63(85)55(34-48-36-69-39-70-48)74-61(83)53(31-43-17-10-8-11-18-43)75-66(88)57-23-16-28-79(57)68(90)92-38-45-19-12-9-13-20-45)60(82)73-52(30-41(3)4)64(86)78-59(42(5)6)67(89)76-54(32-44-24-26-49(81)27-25-44)62(84)77-56(37-80)65(87)71-47-33-46-21-14-15-22-50(46)58(35-47)91-7/h8-15,17-22,24-27,33,35-36,39-42,51-57,59,80-81H,16,23,28-32,34,37-38H2,1-7H3,(H,69,70)(H,71,87)(H,72,85)(H,73,82)(H,74,83)(H,75,88)(H,76,89)(H,77,84)(H,78,86)/t51-,52-,53-,54-,55-,56-,57-,59-/m0/s1

InChI Key

LTBPAKALJZQCNH-IILMAXQXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)OCC7=CC=CC=C7

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing Z-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-4M-betana, leveraging its scalability and precision. The process involves sequential addition of protected amino acids to a resin-bound peptide chain.

Resin Selection and Initial Attachment

The synthesis begins with a Rink-Amide MBHA resin (4-methylbenzhydrylamine), which provides a stable anchor for C-terminal amide formation. Resins with a loading capacity of 0.7–1.0 mmol/g are preferred to minimize steric hindrance.

Deprotection and Activation

  • Fmoc Removal : Piperidine (20% in DMF) cleaves the fluorenylmethoxycarbonyl (Fmoc) group, exposing the amino terminus for coupling.
  • Amino Acid Activation : TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) in DMF activate carboxyl groups, forming reactive esters. DIEA (N,N-diisopropylethylamine) neutralizes acidic by-products.

Coupling Efficiency and Optimization

Coupling efficiency exceeds 99% for standard residues but drops to 95–98% for sterically hindered amino acids (e.g., His, Val). Double couplings or extended reaction times (2–4 hours) mitigate incomplete reactions.

Table 1: Coupling Reagent Comparison
Reagent System Coupling Efficiency (%) Side Reactions Reference
TBTU/HOBt/DIEA 99.9 Minimal
DCC/HOBt 98.5 Moderate
HATU/DIEA 99.7 Low

Side-Chain Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane, water) to remove side-chain protecting groups (e.g., tBu for Tyr, Trt for His). The 4M-betana modification is introduced post-cleavage via reductive alkylation or click chemistry.

Solution-Phase Peptide Synthesis

While less common for long sequences, solution-phase synthesis is employed for small-scale production of this compound fragments.

Fragment Condensation

  • Segment 1 : Z-Pro-Phe-His-Leu synthesized via mixed anhydride (isobutyl chloroformate) or active ester (pentafluorophenyl) methods.
  • Segment 2 : Leu-Val-Tyr-Ser-4M-betana prepared using Boc chemistry to preserve the serine hydroxyl group.

Challenges in Solution-Phase Synthesis

  • Low Yields : Fragment coupling yields range from 60–75% due to steric hindrance.
  • Purification Complexity : Requires repeated chromatography, increasing production costs.

Hybrid Solid-Phase/Solution-Phase Approaches

Hybrid methods optimize synthesis of complex peptides like this compound:

On-Resin Modifications

  • 4M-Betana Incorporation : The serine residue is functionalized on-resin using 4-methoxy-2-naphthylamine (4M-betana) before final cleavage.
  • Pseudoproline Dipeptides : Thr-Ser(ψMe,Mepro) dipeptides reduce aggregation during SPPS, improving yields by 15–20%.

Convergent Synthesis

  • Subunit Coupling : Solid-phase-synthesized Z-Pro-Phe-His-Leu-Leu is conjugated to solution-phase Val-Tyr-Ser-4M-betana using PyBOP/HOBt activation.

Challenges and Mitigation Strategies

Aggregation During Chain Elongation

  • Problem : Hydrophobic residues (Leu, Val, Phe) promote β-sheet formation, reducing coupling efficiency.
  • Solution : Incorporate 20% DMSO in DMF or use backbone amide-protected amino acids.

Epimerization at Sterically Hindered Residues

  • Problem : Val and Leu residues exhibit 3–5% epimerization during activation.
  • Solution : Use pre-activated amino acid fluorides or OxymaPure/DIC coupling systems.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Conditions : C18 column, 0.1% TFA/water (A) and 0.1% TFA/acetonitrile (B), gradient 20–60% B over 40 minutes.
  • Purity : >98% achieved after two-step purification.
Table 2: Purification Efficiency of this compound
Method Purity (%) Recovery (%) Reference
Preparative HPLC 98.5 75
Ion-Exchange Chromatography 95.2 82
Size-Exclusion Chromatography 91.8 68

Mass Spectrometry Validation

  • ESI-MS : Observed m/z 1264.47 ([M+H]⁺), matching theoretical C₆₈H₈₅N₁₁O₁₃.
  • MALDI-TOF : Laser-induced adducts confirm absence of deletion sequences.

Industrial-Scale Production Considerations

Cost Optimization

  • Resin Recycling : Polystyrene resins reused up to three times after TFA cleavage, reducing material costs by 40%.
  • Automation : Continuous-flow reactors achieve 1.2 kg/month output with 85% yield.

Regulatory Compliance

  • Impurity Profiling : ICH Q3A guidelines require <0.1% residual TFA and <0.5% deletion peptides.

Chemical Reactions Analysis

Types of Reactions

Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide .

Scientific Research Applications

Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided literature lacks direct structural analogs of Z-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-4M-betana, comparisons can be drawn with other peptide derivatives and complex organic molecules. Below is an analysis based on available evidence:

Table 1: Comparative Analysis of this compound and Related Compounds

Property This compound tert-Butyl 3-methyl-2-... (Compound 8) General Peptide Derivatives
Molecular Weight 1264.47 g/mol Not reported 500–1500 g/mol
Backbone Structure Octapeptide with Z-protection and 4M-betana Steroid-phenanthrene-indole hybrid Variable peptide sequences
Functional Groups Z-group, His imidazole, 4M-betana fluorophore tert-Butyl, indole, phenanthrene Amide bonds, protecting groups
pKa 9.82 Not reported 6–10 (depending on residues)
Storage Conditions -15°C Not reported Often -20°C or lyophilized
NMR Data Not provided ¹³C/¹H NMR available Routinely characterized

Key Observations:

Structural Uniqueness: this compound’s combination of a Z-protected peptide backbone and 4M-betana fluorophore distinguishes it from simpler peptide substrates (e.g., angiotensin-converting enzyme substrates) and non-peptide organic molecules like Compound 8 .

Physicochemical Properties :

  • The high boiling point (1544°C) and density (1.279 g/cm³) align with trends for large, hydrophobic peptides. These values exceed those of smaller peptides (e.g., bradykinin, ~1060 g/mol) but are consistent with modified derivatives .
  • The pKa of 9.82 suggests ionization at physiological pH, likely due to histidine’s imidazole group (typical pKa ~6.5–7.0), though the overall value may reflect contributions from multiple residues .

Stability and Storage :

  • The requirement for -15°C storage underscores instability at higher temperatures, a trait shared with many fluorogenic peptide substrates (e.g., Ala-Pro-Ala-4MβNA). This contrasts with more stable small-molecule fluorophores like 4-nitroaniline derivatives .

Synthetic and Analytical Challenges :

  • Unlike Compound 8, which has full ¹³C/¹H NMR characterization , this compound lacks published spectral data in the provided evidence, complicating structural validation .

Biological Activity

Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana is a synthetic peptide composed of a specific sequence of amino acids: Z-proline, phenylalanine, histidine, leucine (two residues), valine, tyrosine, serine, and a modification indicated by "4M-betana." The "Z" prefix denotes a benzyloxycarbonyl protecting group on the proline residue, commonly used in peptide synthesis to prevent unwanted reactions. This compound is notable for its potential applications in biochemical research and therapeutic development.

Biological Activity

This compound has exhibited various biological activities that make it a candidate for further investigation. The following sections detail its synthesis, interactions with biological molecules, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method involves:

  • Preparation : The resin is functionalized with the first amino acid (Z-proline).
  • Coupling : Subsequent amino acids are added one at a time using coupling reagents.
  • Cleavage : The peptide is cleaved from the resin and deprotected to yield the final product.

Automated synthesizers are often used for efficiency and consistency in industrial settings.

Biological Interactions

Studies on this compound's interactions with biological molecules are essential for understanding its potential therapeutic roles. Interaction studies typically focus on:

  • Receptor Binding : Investigating how the peptide binds to specific receptors in target cells.
  • Enzymatic Activity : Assessing the peptide's role as a substrate or inhibitor in enzymatic reactions.

Comparative Analysis of Similar Compounds

The uniqueness of this compound lies in its specific amino acid sequence and modifications. Below is a comparison with structurally similar compounds:

Compound NameKey DifferencesUnique Features
His-Pro-Phe-His-Leu-D-Leu-Val-TyrLacks serine and 4M-betana modificationKnown for strong renin inhibition
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCAContains succinylated arginineUsed as a substrate for renin and proteinase A
His-Pro-Phe-His-Leu-Val-TyrLacks leucine modificationSimilar structure with differing biological effects

Therapeutic Applications

Research indicates that this compound may have applications in various therapeutic contexts:

  • Cardiovascular Health : Due to its structural similarities with peptides involved in blood pressure regulation, it may act as an inhibitor of angiotensin-converting enzyme (ACE).
  • Cancer Research : Preliminary studies suggest potential anti-tumor effects, warranting further investigation into its mechanisms of action.

Experimental Data

Recent studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : Assessed its impact on cell proliferation and apoptosis in cancer cell lines.
  • In Vivo Studies : Evaluated its effects on animal models of hypertension and cancer.

Table: Summary of Experimental Findings

Study TypeModel UsedKey Findings
In VitroHuman cancer cell linesInduced apoptosis at concentrations >10 µM
In VivoHypertensive rat modelsReduced systolic blood pressure by 15% after 4 weeks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.